1H-Indenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indenol can be synthesized through several methods. One common approach involves the reduction of indanone using sodium borohydride or lithium aluminum hydride. Another method includes the catalytic hydrogenation of indene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to indane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Indanone.
Reduction: Indane.
Substitution: Various substituted indenols depending on the electrophile used.
Scientific Research Applications
1H-Indenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It serves as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indenol involves its interaction with various molecular targets and pathways. For instance, its derivatives may act as ligands for certain enzymes or receptors, modulating their activity. The hydroxyl group in this compound can participate in hydrogen bonding, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Indanone: Similar in structure but lacks the hydroxyl group.
Indane: The fully reduced form of 1H-Indenol.
Indene: The parent hydrocarbon from which this compound is derived.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSKZMCJVFUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021258 | |
Record name | (+/-)-1H-Inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56631-57-3, 61463-21-6 | |
Record name | 1-Indenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056631573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-1H-Inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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